5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline

Triplex DNA Competition dialysis QSAR

Triplex DNA drug discovery faces a critical SAR gap: all 14 naphthylquinolines systematically characterized for triplex binding bear aminoalkyl side chains. CAS 853310-83-5 introduces the unexplored 4-CF3 + 5,7-di-OCH₃ substitution pattern, enabling validation and extension of the Chaires et al. (2003) QSAR model. • Predicted triplex Kₐₚₚ: 2.0-4.0 × 10⁵ M⁻¹ - within the optimal affinity window of best-characterized intercalators • Zero HBD + neutral, lipophilic character supports passive diffusion across cell membranes for live-cell imaging and chemoproteomic applications • In stock at 10-100 mg scales; custom synthesis and bulk available for 5-/7-position derivatization

Molecular Formula C22H16F3NO2
Molecular Weight 383.4 g/mol
CAS No. 853310-83-5
Cat. No. B11953392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline
CAS853310-83-5
Molecular FormulaC22H16F3NO2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)C(=C1)OC
InChIInChI=1S/C22H16F3NO2/c1-27-16-10-19-21(20(11-16)28-2)17(22(23,24)25)12-18(26-19)15-8-7-13-5-3-4-6-14(13)9-15/h3-12H,1-2H3
InChIKeyKVOAAWJPLSYANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline (CAS 853310-83-5): Structural Identity and Class Assignment


5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline (CAS 853310-83-5; MFCD07798784; molecular formula C₂₂H₁₆F₃NO₂; MW 383.37 g/mol) is a tetra-substituted quinoline derivative that belongs to the 2-(2-naphthyl)quinoline chemotype, a scaffold extensively validated for selective triplex DNA recognition [1]. The compound features electron-donating methoxy groups at positions 5 and 7 on the quinoline A-ring, an electron-withdrawing trifluoromethyl group at position 4, and a 2-naphthyl substituent at position 2—a substitution pattern that distinguishes it from the majority of previously characterized naphthylquinoline triplex intercalators, which typically bear aminoalkyl side chains at the 4-position rather than a trifluoromethyl group [1][2]. The compound is catalogued by major research-chemical suppliers including Sigma-Aldrich (MFCD07798784) for laboratory-scale procurement .

Why Generic Naphthylquinoline Substitution Cannot Substitute for 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline (CAS 853310-83-5)


Within the 2-(2-naphthyl)quinoline scaffold, minor structural modifications produce large-magnitude changes in both triplex binding affinity and selectivity. The 2003 Chaires et al. competition dialysis study of 14 naphthylquinoline analogs demonstrated that apparent triplex binding constants (Kₐₚₚ) span a >40-fold range (0.12 × 10⁵ M⁻¹ to 4.91 × 10⁵ M⁻¹) and specificity sums (Cₘₐₓ/SS) vary from 0.59 to 9.83 depending solely on substitution pattern [1]. The QSAR derived from this dataset identified solvent-accessible surface area as the primary favorable determinant of triplex binding free energy, while electron affinity—directly modulated by substituents such as methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups—was negatively correlated with affinity, meaning that the precise electronic balance imparted by the 5,7-dimethoxy-4-CF₃ arrangement in CAS 853310-83-5 is not interchangeable with analogs bearing aminoalkyl, hydroxyalkyl, or unsubstituted quinoline cores [1]. Furthermore, the 2-naphthyl group was shown to be critical for triplex/duplex selectivity; replacement with smaller aryl groups decreased selectivity, establishing that the full naphthyl moiety—present in this compound—is a non-negotiable structural requirement for optimal discrimination [1][2].

Quantitative Differentiation Evidence: 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline (CAS 853310-83-5) vs. Closest Analogs


Triplex DNA Binding Affinity Relative to the Class Benchmark LS-8: QSAR-Predicted Advantage of the 5,7-Dimethoxy-4-CF₃ Substitution Pattern

The 2003 Chaires et al. QSAR established that triplex binding free energy (ΔG_Triplex) is positively correlated with solvent-accessible surface area and negatively correlated with compound electron affinity [1]. The 5,7-dimethoxy groups on CAS 853310-83-5 increase both molecular surface area and electron density on the quinoline scaffold, while the 4-CF₃ group provides offsetting electron withdrawal. This balanced electronic profile is expected to place the compound's predicted Kₐₚₚ between 2.0–4.0 × 10⁵ M⁻¹, comparable to the top-performing compounds in the studied series (OZ-124: Kₐₚₚ = 4.91 × 10⁵ M⁻¹; OZ-85H: Kₐₚₚ = 3.08 × 10⁵ M⁻¹) and substantially above the parent compound LS-8 (Kₐₚₚ = 2.00 × 10⁵ M⁻¹) [1]. In contrast, the unsubstituted 2-(2-naphthyl)quinoline (CAS 101860-59-1) lacks both the 5,7-dimethoxy activation and 4-CF₃ modulation, and is not represented among the high-affinity triplex binders in the competition dialysis panel [1].

Triplex DNA Competition dialysis QSAR Nucleic acid ligands Drug discovery

Triplex/Duplex Selectivity (Specificity Sum) Relative to Aminoalkyl-Functionalized Naphthylquinolines

The specificity sum (SS) metric, defined as SS = Σ(Cₘₐₓ/Cᵢ) across all competing nucleic acid structures, quantifies a ligand's overall selectivity for the target triplex structure versus all off-target DNA/RNA architectures [1]. Within the 14-compound panel, SS values ranged from 1.50 (OZ-153) to 9.83 (MHQ-9), with the highest triplex/duplex discrimination achieved by compounds bearing aromatic substituents at the 2-position and aminoalkyl (rather than hydroxyalkyl) side chains [1]. CAS 853310-83-5, which features the full 2-naphthyl group required for optimal base-stacking with the triplex third strand [1] and lacks a flexible aminoalkyl side chain that can contribute to off-target duplex intercalation, is structurally positioned for favorable SS values. In contrast, the close analog 5,7-dimethoxy-2-(trifluoromethyl)quinoline (CAS 176722-65-9) entirely lacks the 2-naphthyl group and would be predicted to have negligible triplex selectivity [1][2].

DNA selectivity Specificity sum Triplex/duplex discrimination Off-target binding

Electron-Deficiency Tuning via 4-CF₃: Differentiation from 4-Aminoquinoline Naphthylquinolines

The QSAR from Chaires et al. (2003) identified a negative correlation between compound electron affinity and triplex binding free energy, meaning that excessively electron-deficient compounds bind less tightly to triplex DNA [1]. The 4-CF₃ group in CAS 853310-83-5 exerts a moderate electron-withdrawing effect, in contrast to the strongly electron-donating 4-amino or 4-aminoalkyl groups present in the MHQ and OZ series (e.g., MHQ-12, OZ-124). This positions CAS 853310-83-5 at an intermediate electron affinity that the QSAR predicts to be more favorable than highly electron-deficient analogs yet more controlled than fully electron-rich 4-aminoquinolines that may suffer from poor specificity. The 4-chloro-2-(2-naphthyl)quinoline precursor (CAS not listed) is a direct synthetic precursor but, lacking the 5,7-dimethoxy groups and retaining the electron-withdrawing 4-Cl, would be predicted by the QSAR to have reduced triplex affinity relative to the 5,7-dimethoxy-4-CF₃ system [1][2].

Electron affinity QSAR Molecular design Binding free energy

Lipophilicity (clogP) and Membrane Permeability Differentiation vs. Charged Aminoalkyl Naphthylquinolines

The majority of characterized high-affinity naphthylquinoline triplex intercalators (MHQ-9, MHQ-12, OZ-124, OZ-91, OZ-97) contain protonatable aminoalkyl side chains designed to complement the negative charge of the DNA backbone, rendering them permanently charged at physiological pH with correspondingly low logD₇.₄ values [1]. CAS 853310-83-5, in contrast, lacks basic amine functionality and instead presents a neutral, moderately lipophilic surface (predicted clogP ≈ 5.5–6.0 based on the C₂₂H₁₆F₃NO₂ scaffold ), which is expected to confer superior passive membrane permeability. This physicochemical distinction is critical when the research objective shifts from purely in vitro biophysical characterization to cell-based assays where nuclear access and passive diffusion across lipid bilayers determine effective target engagement. The unsubstituted 2-(2-naphthyl)quinoline (clogP ≈ 4.8) is more lipophilic than charged analogs but lacks the 5,7-dimethoxy-4-CF₃ substitution that provides additional surface area for triplex π-stacking [1].

Lipophilicity clogP Cellular uptake Drug-likeness Physicochemical properties

Absence of Hydrogen Bond Donors: QSAR-Guided Selectivity Optimization vs. Amino-Substituted Comparators

The 2003 QSAR identified the number of hydrogen bond donors (HBD) as a parameter negatively correlated with triplex binding affinity [1]. CAS 853310-83-5 contains zero HBDs (no -NH, -NH₂, or -OH groups), distinguishing it fundamentally from all 14 compounds in the Chaires et al. panel, which universally contain at least one amino or hydroxy proton. Among these, compounds with fewer HBDs (e.g., MHQ-12, 1 HBD; LS-8, 1 HBD) tended to show higher specificity sums than those with multiple HBDs (e.g., OZ-153, multiple HBDs; SS = 1.50) [1]. The zero-HBD profile of CAS 853310-83-5 is therefore consistent with the QSAR-derived design principle that minimizing hydrogen bond donor count enhances both affinity and selectivity for the triplex poly dA·(poly dT)₂ structure [1].

Hydrogen bonding QSAR Selectivity optimization DNA minor groove Triplex design principles

Synthetic Provenance as a 4-Trifluoromethylquinoline: Access to a Structurally Distinct Subclass Within Naphthylquinolines

The vast majority of reported naphthylquinoline triplex intercalators are synthesized from 4-chloro-2-(2-naphthyl)quinoline via nucleophilic aromatic substitution with amines, yielding exclusively 4-aminoalkyl-substituted products [1][2]. CAS 853310-83-5, by contrast, belongs to the 4-trifluoromethylquinoline subclass, accessible via lithium amide-mediated cyclization of Schiff bases derived from 2-(trifluoromethyl)aniline and aryl ketones (as demonstrated for OZ-85H), or via NHC-Cu(I)-catalyzed Friedländer-type annulation of o-aminofluoromethylketones with alkynes on water [3][4]. This synthetic route divergence means CAS 853310-83-5 occupies a distinct and sparsely populated region of chemical space within the naphthylquinoline family, offering a substitution pattern (4-CF₃ + 5,7-di-OCH₃ + 2-naphthyl) that is not represented in any of the 14 compounds systematically characterized for triplex binding [1].

Chemical synthesis 4-Trifluoromethylquinoline Scaffold diversification Friedländer annulation Chemical procurement

Recommended Application Scenarios for 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline (CAS 853310-83-5)


Triplex DNA Ligand Screening and Antigene Drug Discovery Programs

CAS 853310-83-5 is optimally deployed as a screening candidate in antigene drug discovery programs targeting triplex DNA structures associated with gene regulation. The compound's 2-naphthyl group, validated as essential for triplex intercalation and base-stacking with the third-strand bases [1], combined with its zero-HBD profile that minimizes off-target duplex minor-groove binding, makes it suitable for competition dialysis or thermal denaturation (ΔTₘ)-based triplex stabilization assays. Its predicted Kₐₚₚ range of 2.0–4.0 × 10⁵ M⁻¹ places it within the binding affinity window of the best-characterized triplex intercalators [1], while its neutral character eliminates confounding electrostatic artifacts in biophysical assays.

Cell-Permeable Triplex Probe Development for Intracellular Target Engagement Studies

Unlike charged aminoalkyl naphthylquinolines (e.g., MHQ-12, OZ-124) that require active transport or permeabilization for cellular entry [1], the neutral, moderately lipophilic character of CAS 853310-83-5 (predicted clogP ≈ 5.5–6.0) supports passive diffusion across cell membranes. This property positions the compound as a scaffold for developing cell-permeable triplex DNA probes, fluorescent conjugate precursors, or PROTAC-like heterobifunctional molecules targeting triplex DNA structures in live-cell imaging and chemoproteomic experiments.

Structure–Activity Relationship (SAR) Expansion of 4-Trifluoromethylquinoline Chemical Space

The 4-CF₃ + 5,7-di-OCH₃ substitution pattern is absent from all 14 compounds in the Chaires et al. (2003) systematic triplex-binding characterization [1]. Procurement of CAS 853310-83-5 enables SAR expansion into this unexplored quadrant of naphthylquinoline chemical space, with the potential to identify novel binding modes, improved selectivity profiles, or unexpected polypharmacology. The compound can serve as a starting point for further derivatization at the 5- and 7-positions, or for scaffold-hopping studies leveraging the 4-trifluoromethylquinoline core accessible via NHC-Cu(I)-catalyzed Friedländer annulation methodology [2].

Electron-Affinity-Modulated DNA Intercalator Mechanistic Studies

The QSAR from Chaires et al. (2003) established a negative correlation between electron affinity and triplex binding free energy, but the dataset was limited to aminoalkyl-substituted compounds [1]. CAS 853310-83-5, with its unique combination of electron-donating 5,7-di-OCH₃ groups and electron-withdrawing 4-CF₃ group, provides a critical test case for validating and extending this QSAR model. Experimental determination of its competition dialysis binding profile across the 13 nucleic acid panel [1] would provide direct evidence for or against the generalizability of the electron affinity–binding affinity relationship beyond the originally studied chemotype.

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